4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS No.: 1105198-14-8
Cat. No.: VC5967276
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105198-14-8 |
|---|---|
| Molecular Formula | C20H19N3O3 |
| Molecular Weight | 349.39 |
| IUPAC Name | 4-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one |
| Standard InChI | InChI=1S/C20H19N3O3/c1-3-14-5-7-15(8-6-14)20-21-18(26-22-20)11-23-16-10-13(2)4-9-17(16)25-12-19(23)24/h4-10H,3,11-12H2,1-2H3 |
| Standard InChI Key | IDGCMUGISCGCCE-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)C |
Introduction
Chemical Identity and Molecular Characterization
The compound’s molecular formula is C₂₀H₁₉N₃O₃, with a molecular weight of 349.39 g/mol and a CAS registry number of 1105198-14-8. Its IUPAC name, 4-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one, reflects its hybrid architecture: a 1,4-benzoxazin-3-one scaffold substituted with a methyl group at position 6 and a 3-(4-ethylphenyl)-1,2,4-oxadiazol-5-ylmethyl group at position 4.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉N₃O₃ |
| Molecular Weight | 349.39 g/mol |
| CAS Number | 1105198-14-8 |
| IUPAC Name | 4-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one |
| SMILES | CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)C |
The compound’s structure combines a benzoxazinone ring, known for its bioactivity, with an oxadiazole group, which enhances metabolic stability and binding affinity . The 4-ethylphenyl substituent introduces hydrophobicity, potentially influencing membrane permeability.
Synthetic Pathways and Methodological Considerations
Benzoxazinone Core Synthesis
The benzoxazinone moiety is typically synthesized via Smiles rearrangement, a reaction involving intramolecular nucleophilic aromatic substitution. As demonstrated by Zhou et al., 2-chloroacetamide intermediates react with 2-chlorophenols under basic conditions (e.g., Cs₂CO₃ in DMF) to form benzoxazinones . For example, 4-propyl-2H-benzo[b] oxazin-3(4H)-one was synthesized in 45–90% yield via this method .
Oxadiazole Ring Formation
1,2,4-Oxadiazoles are commonly prepared through cyclization of amidoximes with carboxylic acid derivatives. While the exact protocol for this compound remains unspecified, analogous routes involve:
-
Reaction of nitriles with hydroxylamine to form amidoximes.
-
Cyclodehydration with activators like EDCI or DCC to yield the oxadiazole ring.
Final Assembly
The integration of the oxadiazole-methyl group into the benzoxazinone core likely proceeds via N-alkylation or Mitsunobu coupling. For instance, treating the benzoxazinone with a bromomethyl-oxadiazole derivative in the presence of a base (e.g., K₂CO₃) could facilitate this linkage.
Structural and Spectral Analysis
Nuclear Magnetic Resonance (NMR)
While experimental NMR data for this compound is unavailable, predictions based on analogs suggest:
-
¹H NMR: Signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.6–2.8 ppm, quartet), methyl substituent (δ 2.3 ppm, singlet), and aromatic protons (δ 6.8–7.8 ppm).
-
¹³C NMR: Peaks corresponding to the oxadiazole (δ 165–170 ppm) and benzoxazinone carbonyl (δ 170–175 ppm) .
Infrared (IR) Spectroscopy
Key absorptions include:
Hypothesized Biological Activities
Anti-inflammatory Effects
Benzoxazinones modulate COX-2 and TNF-α, suggesting this compound could attenuate inflammatory cascades .
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 4-Propyl-benzoxazinone | PI3Kγ | 120 | Zhou et al. |
| 5-Phenyl-1,2,4-oxadiazole | Tyrosine Kinase | 85 | Vulcanchem |
Challenges and Future Directions
Synthetic Optimization
Current yields for hindered benzoxazinones (e.g., 45% for 4-phenethyl derivatives) highlight the need for improved catalysts or microwave-assisted techniques.
Pharmacological Profiling
In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., IL-6) are critical next steps.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume